(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a 3-chlorophenyl group and an aminoethylidene moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzothiophene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 4-chlorophenyl group.
(2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 3-bromophenyl group.
(2E)-2-{1-[(3-methylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 3-methylphenyl group.
Uniqueness
The uniqueness of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H12ClNOS |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H12ClNOS/c1-10(18-12-6-4-5-11(17)9-12)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,19H,1H3 |
InChI Key |
JYHRJLPVXNOAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)Cl)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.